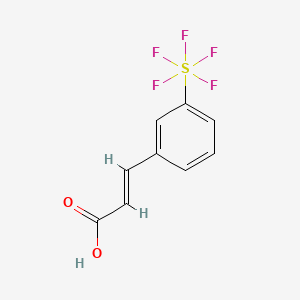

3-(Pentafluorothio)cinnamic acid

Descripción general

Descripción

3-(Pentafluorothio)cinnamic acid is a chemical compound with the molecular formula C9H7F5O2S . It is also known as 3-pentafluorosulfur cinnamic acid, 2e-3-3-pentafluoro-??-sulfanyl phenyl prop-2-enoic acid, and 3-pentafluorothio cinnamic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The compound also contains a pentafluorothio group attached to the benzene ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 274.21 g/mol . Phenolic compounds like cinnamic acid have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Aplicaciones Científicas De Investigación

Anticancer Potential

Cinnamic acid derivatives, including 3-(Pentafluorothio)cinnamic acid, have garnered attention in medicinal research due to their potential as antitumor agents. The chemical structure of cinnamic acids allows for various reactions, making them versatile in synthesizing compounds with anticancer properties. Over the past two decades, there has been significant interest in cinnamoyl derivatives for their antitumor efficacy, highlighting the underutilized potential of these compounds in cancer intervention (De, Baltas, & Bedos-Belval, 2011). Furthermore, studies indicate that cinnamic acid can induce cytostasis and reverse malignant properties in various human tumor cells, making it a potential candidate for cancer intervention (Liu et al., 1995).

Antimicrobial Activity

Cinnamic acid and its derivatives, including this compound, have been recognized for their antimicrobial properties. Historically used in natural preparations like cinnamon, storax, and propolis for treating infections, cinnamic acids inhibit the growth of various bacterial and fungal species. Notably, certain cinnamic derivatives have shown potent antitubercular activity, which may be valuable for treating tuberculosis (Guzman, 2014).

Antioxidant Properties

Cinnamic acid is known for its antioxidant activity, being utilized in industries like flavoring and perfumery. Studies have shown that derivatization reactions, like esterification, can enhance the antioxidant activity of cinnamic acid. This suggests potential applications in protecting against oxidative stress-related damages (Oladimeji, Essien, Sheriff, & Alemika, 2019).

Interaction with Human Serum Albumin

The interaction of cinnamic acid derivatives with human serum albumin (HSA) has been studied, revealing insights into the potential therapeutic applications of these compounds. The binding of cinnamic acid and its hydroxyl derivatives with HSA causes conformational changes in the protein, affecting its function and interaction with other molecules (Min et al., 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

Cinnamic acid derivatives have been reported to play a role in treating cancer, bacterial infections, diabetes, and neurological disorders . The nature of the substituents incorporated into cinnamic acid, such as the pentafluorothio group, could potentially enhance or decrease the biological efficacy of the synthesized cinnamic acid derivatives .

Mode of Action

Cinnamic acid and its derivatives are known to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . They terminate radical chain reactions by donating electrons that react with radicals, forming stable products .

Biochemical Pathways

Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine . The presence of an acrylic acid group substituted on the phenyl ring gives cinnamic acid either a cis or a trans configuration, with the latter being the most common .

Result of Action

Cinnamic acid and its derivatives have been reported to have various biological effects, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .

Análisis Bioquímico

Biochemical Properties

3-(Pentafluorothio)cinnamic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the pentafluorothio group enhances its reactivity and binding affinity. This compound has been shown to interact with enzymes involved in the phenylpropanoid pathway, such as cinnamate 4-hydroxylase, which converts cinnamic acid to p-coumaric acid . Additionally, this compound can inhibit certain enzymes, leading to alterations in metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines by disrupting the cytoskeleton and causing DNA damage . Furthermore, this compound can affect oxidative stress responses and antioxidant enzyme activities, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, it can inhibit the activity of enzymes like cinnamate 4-hydroxylase by binding to their active sites . This inhibition can lead to changes in gene expression and metabolic flux. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental stresses . Long-term exposure to this compound can lead to sustained alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its potential to generate reactive oxygen species and disrupt cellular homeostasis . Understanding the dosage-dependent effects of this compound is essential for its safe and effective application in therapeutic contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the phenylpropanoid pathway. It interacts with enzymes such as cinnamate 4-hydroxylase and phenylalanine ammonia-lyase, influencing the synthesis of various phenolic compounds . These interactions can alter metabolic flux and affect the levels of key metabolites, thereby impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments.

Propiedades

IUPAC Name |

(E)-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-3-1-2-7(6-8)4-5-9(15)16/h1-6H,(H,15,16)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBHXZKXHIDSTE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

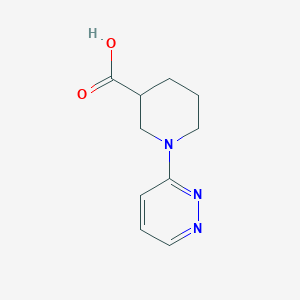

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)

![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)

![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)